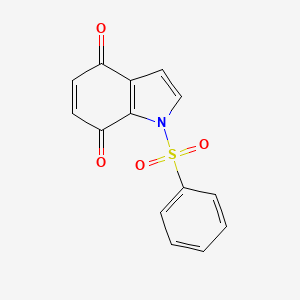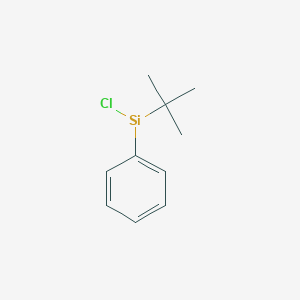
1-(2-Methylpropyl)-4-nitrosobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-4-nitrosobenzene: is an organic compound that belongs to the class of nitroso compounds It consists of a benzene ring substituted with a nitroso group (-NO) at the para position and a 2-methylpropyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-nitrosobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methylpropyl)benzene (cumene) followed by reduction of the nitro group to an amino group, and subsequent nitrosation to form the nitroso compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using iron and hydrochloric acid, and finally nitrosation using sodium nitrite and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions: 1-(2-Methylpropyl)-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 1-(2-Methylpropyl)-4-nitrobenzene.
Reduction: 1-(2-Methylpropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 1-(2-Methylpropyl)-4-nitrosobenzene is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, nitroso compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the materials science industry, nitroso compounds are explored for their potential use in the development of novel materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 1-(2-Methylpropyl)-4-nitrosobenzene involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of signaling pathways, enzyme activities, and gene expression .
相似化合物的比较
1-(2-Methylpropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1-(2-Methylpropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitroso group.
1-(2-Methylpropyl)benzene: The parent compound without any nitroso, nitro, or amino substitution.
Uniqueness: 1-(2-Methylpropyl)-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .
属性
CAS 编号 |
293751-45-8 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-9-3-5-10(11-12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
MCAMQUFQEWSGIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)


![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)

![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)


